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Dioxosuccinic acid

Catalog No.
S583378
CAS No.
7580-59-8
M.F
C4H2O6
M. Wt
146.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioxosuccinic acid

CAS Number

7580-59-8

Product Name

Dioxosuccinic acid

IUPAC Name

2,3-dioxobutanedioic acid

Molecular Formula

C4H2O6

Molecular Weight

146.05 g/mol

InChI

InChI=1S/C4H2O6/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)

InChI Key

BLNNXYDKWOJQGK-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)C(=O)O)C(=O)O

Canonical SMILES

C(=O)(C(=O)C(=O)O)C(=O)O

Wine Chemistry:

  • Dioxosuccinic acid is a minor component of wine, formed through the oxidation of tartaric acid [].
  • Research suggests it may play a role in the sensory properties of aged wines, potentially contributing to their aroma and mouthfeel [, ].

Organic Synthesis:

  • Due to its functional groups, dioxosuccinic acid can act as a building block for the synthesis of more complex molecules [].
  • Researchers have explored its use in the preparation of various heterocyclic compounds, which are important in medicinal chemistry and materials science [, ].

Biological Activity:

  • Some studies have investigated the potential biological activities of dioxosuccinic acid, although research in this area is limited.
  • For example, some studies have shown that it may have antifungal and antibacterial properties [, ]. However, more research is needed to confirm these findings and understand the mechanisms of action.

Dioxosuccinic acid, also known as 2,3-dioxosuccinic acid, is a four-carbon dicarboxylic acid with the molecular formula C₄H₂O₆. It is classified as an oxo dicarboxylic acid and an alpha-diketone, making it functionally related to succinic acid. Dioxosuccinic acid features two carbonyl groups (C=O) and two carboxylic acid groups (–COOH), which contribute to its unique chemical behavior and reactivity. This compound plays a significant role in various biochemical pathways and has garnered interest for its potential applications in biochemistry and industry .

As mentioned earlier, the specific mechanism of action of dioxosuccinic acid is not well-understood. However, its structural similarities to citric acid and oxaloacetic acid hint at a potential role in cellular metabolism. Further research is needed to elucidate its specific function in biological systems, if any [, ].

.2-Hydroxybutanedioic AcidC₄H₆O₄Similar structure but contains hydroxyl groups instead of carbonyls; used in food additives.

Dioxosuccinic acid's unique structure—featuring both carbonyl and carboxylic functional groups—distinguishes it from these similar compounds, enabling distinct reactivity patterns and biological roles .

Dioxosuccinic acid exhibits notable biological activity, particularly in metabolic pathways. It is involved in redox reactions that facilitate energy production in living organisms. The compound can influence the activity of enzymes and metabolic processes due to its structural similarities with other key metabolites. For instance, it can act as a competitive inhibitor for certain dioxygenases, affecting cellular signaling pathways related to hypoxia and tumorigenesis .

Dioxosuccinic acid can be synthesized through several methods:

  • Chemical Synthesis: Traditional organic synthesis methods involve the oxidation of succinic acid or related compounds using strong oxidizing agents.
  • Biotechnological Approaches: Microbial fermentation of biomass or organic waste has emerged as a sustainable method for producing dioxosuccinic acid. Various microorganisms, including certain bacteria and fungi, can convert substrates into this compound under anaerobic conditions .

These methods highlight the versatility of dioxosuccinic acid production, catering to both industrial needs and environmental sustainability.

Dioxosuccinic acid has a variety of applications:

  • Chemical Intermediates: It serves as a precursor for synthesizing pharmaceuticals, agrochemicals, and polymers.
  • Biological Research: Due to its role in metabolic pathways, it is used in studies related to bioenergetics and cellular metabolism.
  • Food Industry: Its derivatives may be used as flavor enhancers or preservatives.

The compound's diverse applications underscore its importance in both industrial chemistry and biological research .

Research on the interactions of dioxosuccinic acid with enzymes has revealed its potential as a modulator of metabolic pathways. Specific studies have shown that it can inhibit the activity of 2-oxoglutarate-dependent dioxygenases, which play crucial roles in epigenetic regulation and cellular responses to hypoxia. This inhibition may lead to alterations in gene expression and metabolic processes, suggesting that dioxosuccinic acid could have implications in cancer biology and metabolic disorders .

Dioxosuccinic acid shares structural similarities with several other compounds. Here are some comparable compounds along with their distinctions:

Compound NameMolecular FormulaKey Features
Succinic AcidC₄H₆O₄A dicarboxylic acid without carbonyl groups; key TCA cycle intermediate.
Malic AcidC₄H₆O₅Contains one hydroxyl group; involved in TCA cycle.
Fumaric AcidC₄H₄O₄Unsaturated dicarboxylic acid; participates in various bio

XLogP3

0.6

Other CAS

7580-59-8

Wikipedia

Dioxosuccinic acid

Dates

Last modified: 08-15-2023

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